3-(Difluoromethyl)-6-fluoro-2-methoxypyridine
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Overview
Description
3-(Difluoromethyl)-6-fluoro-2-methoxypyridine is a fluorinated heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of a pyridine derivative using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions . The reaction is often catalyzed by transition metals like copper or palladium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-6-fluoro-2-methoxypyridine may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-6-fluoro-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of difluoromethylated pyridine oxides.
Reduction: Formation of difluoromethylated pyridine alcohols.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-(Difluoromethyl)-6-fluoro-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-6-fluoro-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated compound with applications in fungicide development.
N-trifluoromethylamides: Compounds with similar fluorine-containing functional groups used in drug discovery.
Uniqueness
3-(Difluoromethyl)-6-fluoro-2-methoxypyridine stands out due to its unique combination of difluoromethyl and fluoro groups on a pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H6F3NO |
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Molecular Weight |
177.12 g/mol |
IUPAC Name |
3-(difluoromethyl)-6-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C7H6F3NO/c1-12-7-4(6(9)10)2-3-5(8)11-7/h2-3,6H,1H3 |
InChI Key |
PIIVRGPXMOQTEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)F)C(F)F |
Origin of Product |
United States |
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